molecular formula C15H15NO B1392082 2-(2,4-Dimethylbenzoyl)-3-methylpyridine CAS No. 1187170-92-8

2-(2,4-Dimethylbenzoyl)-3-methylpyridine

Cat. No. B1392082
M. Wt: 225.28 g/mol
InChI Key: RAAWERBIWSRDFG-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethylbenzoyl)benzoic Acid” is a related compound with the CAS Number: 2346-63-6 and a Linear Formula: C16H14O3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A reaction of 2-(2,4-dimethylbenzoyl)cyclohexanone with o-phenylenediamine has been reported in the Russian Journal of Organic Chemistry .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethylbenzoyl)benzoic Acid” is represented by the Linear Formula: C16H14O3 .


Chemical Reactions Analysis

A reaction of 2-(2,4-dimethylbenzoyl)cyclohexanone with o-phenylenediamine has been reported .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,4-Dimethylbenzoyl)benzoic Acid” is 254.288 . For “2,4-Dimethylbenzoyl Chloride”, another related compound, the molecular weight is 168.62 .

Scientific Research Applications

Photochemical Dimerization Studies

2-(2,4-Dimethylbenzoyl)-3-methylpyridine has been involved in studies related to photochemical dimerization. For example, Taylor and Kan (1963) explored the ultraviolet irradiation of 2-aminopyridine and its derivatives, including similar methylpyridines, leading to the formation of dimers. They discussed the unusual chemical and physical properties of these dimers, highlighting the importance of such compounds in photochemistry (Taylor & Kan, 1963).

Intramolecular C-C Coupling

In another study, Arevalo, Riera, and Pérez (2017) focused on intramolecular C-C coupling in complexes involving 2-methylpyridine, a close relative of 2-(2,4-Dimethylbenzoyl)-3-methylpyridine. Their work provides insights into the reactivity of α-methyl groups in the coordination sphere of metal complexes, which is crucial for understanding the behavior of similar methylpyridines in complex chemical environments (Arevalo, Riera, & Pérez, 2017).

Crystal and Molecular Structure Analysis

The structural properties of related compounds, such as dimethylisothiazolopyridines, were detailed by Karczmarzyk and Malinka (2004). They described the crystal and molecular structures of such compounds, which is essential for understanding the properties of 2-(2,4-Dimethylbenzoyl)-3-methylpyridine and its derivatives (Karczmarzyk & Malinka, 2004).

DNA-Binding and Photocleavage Studies

In the field of biochemistry, studies like those by Tan and Chao (2007) on mixed polypyridyl ruthenium(II) complexes, which bind to DNA and promote cleavage upon irradiation, are relevant. Such research provides a foundation for understanding how similar compounds like 2-(2,4-Dimethylbenzoyl)-3-methylpyridine could interact with biological molecules (Tan & Chao, 2007).

Luminescent Materials and Data Security

Complexes containing methylpyridines, as investigated by Song et al. (2016), demonstrated fluorescence and phosphorescence dual-emission properties. Their work suggests potential applications of similar compounds in smart luminescent materials for data security protection (Song et al., 2016).

Safety And Hazards

The safety data sheet for “2,4-DIMETHYLBENZOYL CHLORIDE” indicates that it causes severe skin burns and eye damage. It also has specific target organ toxicity, affecting the respiratory system .

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-7-13(12(3)9-10)15(17)14-11(2)5-4-8-16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAWERBIWSRDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C=CC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylbenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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